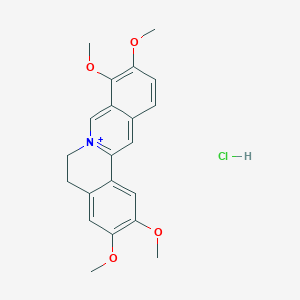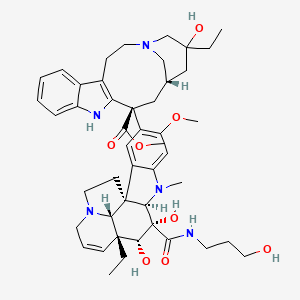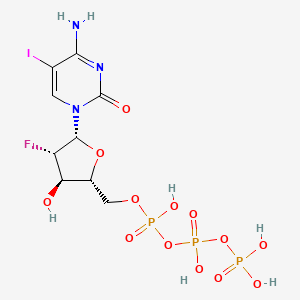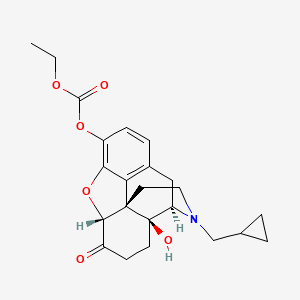
C21H22ClNO4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C21H22ClNO4 dimethomorph . It is a member of the morpholine group of fungicides and is used primarily in agriculture to protect crops from fungal diseases. Dimethomorph is effective against a variety of fungi, including those causing downy mildew and late blight .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethomorph is synthesized through a series of chemical reactions involving the condensation of 4-chlorobenzaldehyde with 3,4-dimethoxyacetophenone, followed by the addition of morpholine. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .
Industrial Production Methods
In industrial settings, dimethomorph is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethomorph undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Dimethomorph has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of fungicide mechanisms and environmental fate.
Biology: Research on its effects on fungal cell wall formation and its role in plant-pathogen interactions.
Medicine: Investigations into its potential use in antifungal therapies.
Industry: Utilized in the development of new fungicides and agricultural chemicals .
Wirkmechanismus
Dimethomorph exerts its effects by disrupting the formation of fungal cell walls. It inhibits the synthesis of cellulose, a critical component of the cell wall, leading to the death of the fungal cells. The compound targets specific enzymes involved in the biosynthesis pathway, effectively halting the growth and spread of the fungus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmatine chloride: Another compound with the same molecular formula but different structure and properties.
Other morpholine fungicides: Compounds like fenpropimorph and tridemorph, which also belong to the morpholine class but have different target spectra and modes of action
Uniqueness
Dimethomorph is unique in its dual isomeric form (E and Z isomers), which contributes to its broad-spectrum fungicidal activity. Unlike some other fungicides, it is effective against both oomycetes and true fungi, making it a versatile tool in agricultural disease management .
Eigenschaften
Molekularformel |
C21H23ClNO4+ |
|---|---|
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;hydrochloride |
InChI |
InChI=1S/C21H22NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H/q+1; |
InChI-Schlüssel |
RLQYRXCUPVKSAW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409939.png)
![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)


![5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13409965.png)





![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)

![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)
